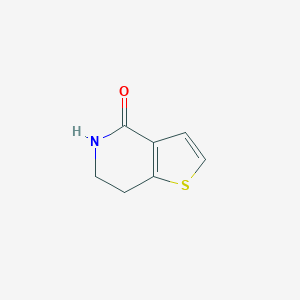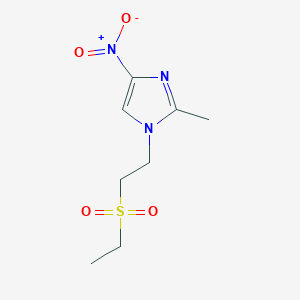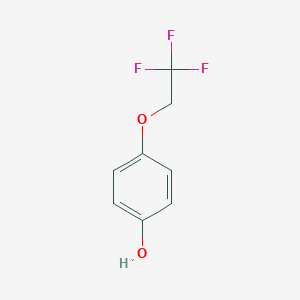![molecular formula C13H6ClNO5 B151871 2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride CAS No. 126590-72-5](/img/structure/B151871.png)
2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride is a complex organic compound that features a unique fusion of furan, benzodioxole, and oxazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to handle large-scale reactions. The purification process may involve techniques such as crystallization, distillation, and chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives .
Applications De Recherche Scientifique
2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carboxylic acid
- 2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-methyl ester
- 2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-amine
Uniqueness
What sets 2-Furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride apart from similar compounds is its specific functional group, the carbonyl chloride. This group imparts unique reactivity and potential for further chemical modifications, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
126590-72-5 |
|---|---|
Formule moléculaire |
C13H6ClNO5 |
Poids moléculaire |
291.64 g/mol |
Nom IUPAC |
2-furo[2,3-f][1,3]benzodioxol-6-yl-1,3-oxazole-5-carbonyl chloride |
InChI |
InChI=1S/C13H6ClNO5/c14-12(16)11-4-15-13(20-11)10-2-6-1-8-9(18-5-17-8)3-7(6)19-10/h1-4H,5H2 |
Clé InChI |
NFWMHESKKCXUTH-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)Cl |
SMILES canonique |
C1OC2=C(O1)C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-(2,6-dimethylanilino)-2-oxoethyl]carbamate](/img/structure/B151790.png)
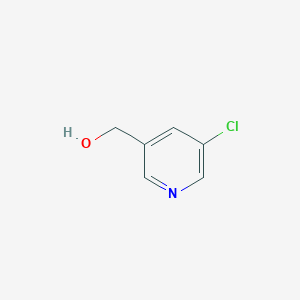


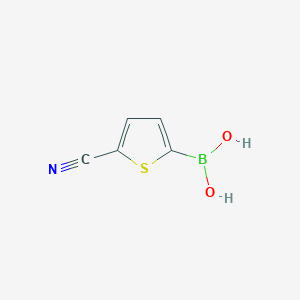
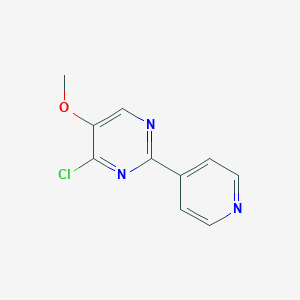
![(5-Fluoro-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B151809.png)
